molecular formula C9H10O4 B3050518 Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- CAS No. 2657-28-5

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-

Cat. No.: B3050518
CAS No.: 2657-28-5
M. Wt: 182.17 g/mol
InChI Key: HMKDVYBWQMUYGA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of three hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group. It is a derivative of acetophenone and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with chloroacetic acid, followed by cyclization and subsequent hydroxylation . Another method includes the reaction of benzyl chloride with sodium hydroxide, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Ethanone serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules. The compound's reactivity is influenced by the presence of hydroxyl groups which can participate in various chemical reactions such as:

  • Oxidation : Can form quinones or other oxidized derivatives.
  • Reduction : Can convert the ethanone group to an alcohol.
  • Substitution : Hydroxyl groups may engage in esterification or etherification reactions .

Biology

The biological applications of Ethanone are notable due to its potential antioxidant and antimicrobial properties. Research indicates that it may:

  • Scavenge free radicals due to its hydroxyl groups, contributing to antioxidant activity.
  • Exhibit antimicrobial effects against various pathogens .

Medicine

In the medical field, ongoing research is exploring the therapeutic potential of Ethanone. Its biological activities suggest possible applications in:

  • Drug development targeting oxidative stress-related diseases.
  • Formulation of new antimicrobial agents .

Industrial Applications

Ethanone is utilized in various industrial processes:

  • Dyes and Pigments : Its chemical structure allows for use in the production of colorants.
  • Chemical Manufacturing : Acts as an intermediate in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

  • Acetophenone, 2’,4’,6’-trihydroxy-
  • Acetophloroglucinol
  • Phloroacetophenone
  • 2’,4’,6’-Trihydroxyacetophenone

Comparison: Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its biological activity and applications compared to other similar compounds .

Biological Activity

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, also known by its CAS number 2657-28-5, is a compound characterized by three hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group. This structure is significant for its potential biological activities, which have been the subject of various studies.

This compound can be synthesized through several methods, typically involving the reaction of benzaldehyde with chloroacetic acid followed by cyclization and hydroxylation. The resulting compound is utilized in organic synthesis and has applications in medicinal chemistry and industrial production.

PropertyValue
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
CAS Number2657-28-5
IUPAC Name1-(2,4,6-trihydroxy-3-methylphenyl)ethanone

Antioxidant Activity

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- exhibits notable antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. This activity is attributed to the presence of hydroxyl groups that facilitate hydrogen bonding and electron donation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Cytotoxic Effects

Ethanone has been tested for cytotoxicity against several cancer cell lines. Notably, it demonstrated selective cytotoxicity towards human lung adenocarcinoma (A549) and melanoma (A375) cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant potency:

Cell LineIC50 (µM)
A549 (Lung Cancer)< 10
A375 (Melanoma)5.7

The mechanism of action of Ethanone involves its interaction with various molecular targets within cells. The hydroxyl groups enhance its reactivity, allowing it to engage in multiple biochemical pathways. This includes modulation of oxidative stress responses and potential influence on cell signaling pathways related to cancer proliferation.

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant capacity of Ethanone revealed that it effectively reduced oxidative stress markers in cellular models. The compound's free radical scavenging activity was comparable to established antioxidants.
  • Cytotoxicity Assessment : In a comparative study on various compounds' effects on cancer cells, Ethanone was found to exhibit significant cytotoxicity against A375 cells while showing minimal effects on normal cells, suggesting a selective action that warrants further investigation for therapeutic use.

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-6(11)3-7(12)8(5(2)10)9(4)13/h3,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDVYBWQMUYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456138
Record name Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-28-5
Record name Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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